molecular formula C14H11ClO3 B057220 2-(2-(4-Chlorophenoxy)phenyl)acetic acid CAS No. 25563-04-6

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Cat. No. B057220
CAS RN: 25563-04-6
M. Wt: 262.69 g/mol
InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N
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Patent
US08779161B2

Procedure details

xylene (600 mL), potassium carbonate (53.75 g), 4-chlorophenol (46.25 g), and copper powder (2.7 g) are charged in to a round bottom flask at 25-35° C. The reaction mixture heated to 60-70° C., o-chlorophenyl acetic acid (50 g) is added in portions. The reaction mixture is heated to reflux, maintained for 2-3 hours and simultaneously water is removed by azeotropic distillation. The reaction mixture is cooled to below 90° C. Water (600 mL) is added, both layers are separated. The organic layer is washed with water (600 mL). The combined organic layer is cooled to 0-10° C. and conc. HCl (26 mL) is added until the pH reaches to 2.0. The reaction mass is maintained at 0-10° C. for 1 hour, the obtained solid is collected by filtration, washed with water (450 mL), and dried at 60° C. to afford 33.8 g of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
53.75 g
Type
reactant
Reaction Step Two
Quantity
46.25 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:22][C:23]([OH:25])=[O:24]>[Cu].C1(C)C(C)=CC=CC=1>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH2:22][C:23]([OH:25])=[O:24])=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Step Two
Name
Quantity
53.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
46.25 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
600 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2-3 hours
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
simultaneously water is removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to below 90° C
ADDITION
Type
ADDITION
Details
Water (600 mL) is added
CUSTOM
Type
CUSTOM
Details
both layers are separated
WASH
Type
WASH
Details
The organic layer is washed with water (600 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined organic layer is cooled to 0-10° C.
ADDITION
Type
ADDITION
Details
conc. HCl (26 mL) is added until the pH
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is maintained at 0-10° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the obtained solid is collected by filtration
WASH
Type
WASH
Details
washed with water (450 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33.8 g
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.